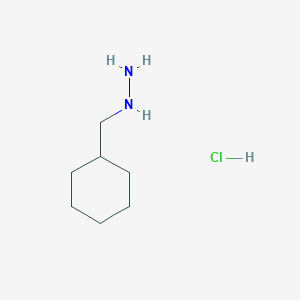
Cloruro de octilmagnesio
Descripción general
Descripción
Octylmagnesium chloride, also known as octyl Grignard reagent, is an organometallic compound widely used in organic synthesis. It is a colorless to pale yellow liquid that is highly reactive and sensitive to air and moisture. The compound is typically used as a reagent in various chemical transformations, including nucleophilic addition reactions and carbon-carbon bond formation reactions .
Aplicaciones Científicas De Investigación
Octylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, catalysts, and other industrial chemicals
Mecanismo De Acción
Target of Action
Octylmagnesium chloride, also known as Magnesium, chlorooctyl-, is an ionic compound and a source of magnesium . Magnesium is the fourth most common cation in the body, and the second most common intracellular cation after potassium . It has a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Mode of Action
The mode of action of Octylmagnesium chloride involves its interaction with its targets, leading to various physiological changes. For instance, it has been suggested that the magnesium ion in the duodenum is a relatively weak stimulus to the pancreas and gall bladder . It is a weak stimulant to cholecystokinin release and inhibits net jejunal water absorption .
Biochemical Pathways
Octylmagnesium chloride affects several biochemical pathways. Magnesium is pivotal for many biochemical and physiological processes in plants. Its biological functions include a key role in photosynthesis, in protein synthesis, as well as in nucleotide metabolism . Habitually low intakes of magnesium and in general the deficiency of this micronutrient induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases .
Pharmacokinetics
The pharmacokinetics of Octylmagnesium chloride involves its absorption, distribution, metabolism, and excretion (ADME) properties. The bioavailability of magnesium hydroxide, a similar compound, was found to be 15% . The clearance was 5.1 L/hr, the apparent volume of distribution was 60.2 L, the elimination constant was 0.08 per hour, and the half-life was 8.3 hours . These properties significantly impact the bioavailability of Octylmagnesium chloride.
Result of Action
The result of Octylmagnesium chloride’s action involves molecular and cellular effects. Magnesium plays an important role in many physiological functions. Habitually low intakes of magnesium and in general the deficiency of this micronutrient induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases .
Action Environment
The action environment of Octylmagnesium chloride involves how environmental factors influence its action, efficacy, and stability. For instance, the production of magnesium has a significant carbon footprint, which can impact its action and efficacy . Moreover, the circularity of magnesium has a potential contribution to energy and water savings, as well as the mitigation of greenhouse gas emissions . These environmental factors can significantly influence the action of Octylmagnesium chloride.
Análisis Bioquímico
Biochemical Properties
“Magnesium, chlorooctyl-” participates in a wide array of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, magnesium is known to bind ATP, participating in energy metabolism, stabilizing ribosomal association and activity to impact protein synthesis
Cellular Effects
“Magnesium, chlorooctyl-” influences cell function in various ways. It has been reported to have significant effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, magnesium is essential for optimal immune function and regulating inflammation .
Molecular Mechanism
The molecular mechanism of action of “Magnesium, chlorooctyl-” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Magnesium is known to mediate cell cycle progression . The specific molecular mechanisms of “Magnesium, chlorooctyl-” are still being elucidated.
Temporal Effects in Laboratory Settings
Studies have shown that magnesium compounds can have long-term effects on cellular function . Specific data on “Magnesium, chlorooctyl-” is currently limited.
Dosage Effects in Animal Models
The effects of “Magnesium, chlorooctyl-” vary with different dosages in animal models. While specific studies on “Magnesium, chlorooctyl-” are limited, magnesium supplementation has been shown to have dosage-dependent effects in various animal models .
Metabolic Pathways
“Magnesium, chlorooctyl-” is involved in several metabolic pathways. Magnesium is a key player in many physiological functions, including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA stability
Transport and Distribution
“Magnesium, chlorooctyl-” is transported and distributed within cells and tissues in a manner similar to other magnesium compounds. Magnesium transporters are proteins that transport magnesium across the cell membrane
Subcellular Localization
Magnesium is known to be localized in various subcellular compartments, including the cell wall, organelles, and soluble fraction . The specific subcellular localization of “Magnesium, chlorooctyl-” is yet to be determined.
Métodos De Preparación
Octylmagnesium chloride is prepared by reacting octyl chloride with magnesium metal under anhydrous conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to stabilize the Grignard reagent. The general reaction is as follows :
C8H17Cl+Mg→C8H17MgCl
Industrial production methods involve similar synthetic routes but on a larger scale, ensuring strict control of reaction conditions to maintain the purity and yield of the product.
Análisis De Reacciones Químicas
Octylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition Reactions: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds to form new carbon-carbon bonds.
Reduction Reactions: It can reduce certain organic compounds under specific conditions.
Common reagents and conditions used in these reactions include anhydrous solvents like THF and inert atmospheres to prevent the reagent from reacting with moisture or oxygen. Major products formed from these reactions include alcohols, hydrocarbons, and other organometallic compounds .
Comparación Con Compuestos Similares
Octylmagnesium chloride is similar to other Grignard reagents, such as methylmagnesium chloride, ethylmagnesium chloride, and phenylmagnesium chloride. its longer carbon chain makes it more suitable for reactions requiring bulkier nucleophiles. This unique property allows it to be used in specific synthetic applications where other Grignard reagents might not be as effective .
Similar compounds include:
- Methylmagnesium chloride
- Ethylmagnesium chloride
- Phenylmagnesium chloride
- Butylmagnesium chloride
Propiedades
IUPAC Name |
magnesium;octane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDAZWQQKSJCTM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885762 | |
| Record name | Magnesium, chlorooctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38841-98-4 | |
| Record name | Magnesium, chlorooctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chlorooctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorooctylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)





![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)




